molecular formula C22H18FN7 B612291 Vactosertib CAS No. 1352608-82-2

Vactosertib

Cat. No.: B612291
CAS No.: 1352608-82-2
M. Wt: 399.4 g/mol
InChI Key: FJCDSQATIJKQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vactosertib (EW-7197) is an orally bioavailable, ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, specifically targeting activin receptor-like kinase 5 (ALK5) with an IC50 of 12.9 nM . It also inhibits ALK2 and ALK4 at nanomolar concentrations (IC50: 17.3 nM), demonstrating broad anti-fibrotic and anti-cancer properties . Preclinical studies highlight its ability to suppress epithelial-mesenchymal transition (EMT), cancer stem cell (CSC) properties, oxidative stress, and fibrosis across multiple models, including breast cancer, pancreatic cancer, and desmoid tumors . Clinical trials have validated its safety and efficacy in advanced solid tumors, with ongoing studies exploring combinations with chemotherapy, immunotherapy, and radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vactosertib involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets pharmaceutical-grade standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions: Vactosertib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Vactosertib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the transforming growth factor-beta signaling pathway and its role in various chemical reactions.

    Biology: Employed in research to understand cellular processes influenced by the transforming growth factor-beta pathway, such as cell proliferation, differentiation, and apoptosis.

    Medicine: Investigated for its potential in treating cancers, particularly those resistant to conventional therapies. .

    Industry: Utilized in the development of new therapeutic agents targeting the transforming growth factor-beta pathway

Mechanism of Action

Vactosertib exerts its effects by inhibiting the transforming growth factor-beta type I receptor kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as SMAD2 and SMAD3. By blocking this pathway, this compound reduces tumor growth, metastasis, and immune evasion. The compound also enhances the efficacy of other anticancer therapies by modulating the tumor microenvironment .

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Stability

Vactosertib exhibits rapid absorption (median tmax: 1.2–1.5 hours) and a short terminal half-life (t1/2: 3.0–3.2 hours), necessitating twice- or thrice-daily dosing to maintain therapeutic concentrations . In human hepatocyte assays, this compound and HYL001 (another TGF-β inhibitor) showed <50% parent compound remaining after 1 hour, whereas galunisertib retained 76% stability under the same conditions .

Compound Metabolic Stability (1-hour retention in hepatocytes) Half-life (t1/2) Key PK Features
This compound <50% 3.0–3.2 hours Rapid absorption, short t
Galunisertib 76% Not reported Higher metabolic stability
HYL001 <50% Not reported Similar profile to this compound

Target Selectivity and Potency

This compound’s primary target is ALK5, but it also inhibits ALK2 and ALK4, contributing to its broad activity against TGF-β-driven pathologies . In contrast, galunisertib (LY2157299) selectively targets ALK5 but lacks significant inhibition of ALK2/4 . HYL001’s selectivity profile remains less characterized, though it shares metabolic instability with this compound .

Compound IC50 (ALK5) IC50 (ALK2/ALK4) Key Targets
This compound 12.9 nM 17.3 nM ALK5, ALK2, ALK4
Galunisertib ~50 nM >10,000 nM ALK5
HYL001 Not reported Not reported Presumed ALK5 (exact data N/A)

Efficacy in Preclinical and Clinical Models

  • Anti-Fibrotic Effects: this compound reduces radiation-induced fibrosis markers (PAI-1, α-SMA, COL1A1) in breast cancer models and inhibits TGF-β1-driven extracellular matrix (ECM) production in hepatic, renal, and pulmonary fibrosis . Galunisertib has shown anti-fibrotic activity in hepatocellular carcinoma but lacks comparable data in radiation-induced fibrosis .
  • Anti-Cancer Activity: this compound monotherapy reduces tumor volume in breast cancer models and synergizes with radiotherapy (4 Gy) to enhance survival . In pancreatic cancer, it suppresses invasion and metastasis by inhibiting EMT markers (e.g., Snail, Twist) and upregulating tumor suppressors (e.g., CCDC80) .
Model This compound Efficacy Galunisertib Efficacy
Breast Cancer ↓ Tumor volume, ↓ fibrosis, ↑ radiotherapy synergy Limited data in breast cancer
Pancreatic Cancer ↓ Invasion, ↑ apoptosis, ↑ CCDC80 expression No significant reported activity
Desmoid Tumors Growth arrest in combination with imatinib Not studied

Combination Therapies

This compound demonstrates synergy with multiple agents:

  • Chemotherapy : Enhances gemcitabine’s anti-tumor activity in pancreatic cancer by suppressing ECM production .
  • Radiotherapy : Reduces radiation-induced oxidative stress and CSC properties in breast cancer .
  • Immunotherapy: Combined with durvalumab, it improves survival in non-small cell lung cancer (NSCLC) via PD-L1 modulation .
Combination This compound Outcomes Galunisertib Outcomes
With Chemotherapy Synergy with gemcitabine, nal-IRI/5-FU Limited synergy reported
With Radiotherapy ↓ Fibrosis, ↑ radiosensitivity No data
With Immunotherapy ↑ Anti-tumor immunity in NSCLC Partial efficacy in hepatocellular carcinoma

Biological Activity

Vactosertib is a novel, orally bioavailable inhibitor of the Activin receptor-like kinase 5 (ALK5), primarily targeting the transforming growth factor-beta (TGF-β) signaling pathway. This compound has been studied for its therapeutic potential in various fibrotic diseases and cancers, showcasing significant biological activity through multiple mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting TGF-β signaling, which is crucial in processes such as fibrosis, cancer progression, and immune evasion. The inhibition of ALK5 prevents the phosphorylation and activation of downstream effectors like Smad2/3, leading to reduced expression of fibrotic markers and improved immune responses.

In Vivo Studies

Case Study: Peyronie's Disease

In a rat model of Peyronie's disease (PD), this compound demonstrated significant regression of fibrotic plaques. The treatment resulted in:

  • Reduced Inflammatory Cell Infiltration : Histological analyses showed decreased inflammatory cells in treated rats compared to controls.
  • Recovery of Erectile Function : Functional assessments indicated improved erectile function following treatment.
  • Mechanistic Insights : this compound inhibited TGF-β1-induced phosphorylation of Smad2/3 and reduced extracellular matrix protein production in fibroblasts .

Clinical Trials

Phase 1b Study in Multiple Myeloma

A recent phase 1b study evaluated this compound in combination with pomalidomide for patients with relapsed/refractory multiple myeloma (RRMM). Key findings included:

  • Safety and Tolerability : The maximum tolerated dose was established at 200 mg twice daily. Adverse events were manageable, with grade 4 events occurring in a minority of patients.
  • Efficacy : The combination therapy achieved an impressive 82% progression-free survival (PFS) at six months, significantly higher than historical controls .
Parameter Results
Maximum Tolerated Dose200 mg BID
Grade 4 Adverse Events5%
Partial Response Rate20%
Median Time to Response8 weeks
Progression-Free Survival (PFS)82% at 6 months

Anti-Cancer Activity

Osteosarcoma Model

In preclinical studies involving osteosarcoma, this compound was shown to significantly inhibit tumor growth and metastasis:

  • Survival Rates : Mice treated with this compound had a survival rate of 100%, compared to only 20% in control groups.
  • Tumor Volume Reduction : Treated mice exhibited a marked decrease in average tumor volume from 4,364 mm³ to 1,048 mm³ .

Immunomodulatory Effects

This compound also influences immune cell dynamics within the tumor microenvironment:

  • Reduction in PD-1 Expression : Treatment led to decreased PD-1 expression on CD8+ T-cells, enhancing T-cell cytotoxicity against tumors.
  • Impact on Cytokines : Levels of active TGF-β1 were significantly reduced post-treatment, indicating a shift towards a more favorable immune profile .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of vactosertib, and how does its selectivity for ALK isoforms influence experimental design?

this compound is an ATP-competitive inhibitor of TGF-β type I receptors, primarily targeting ALK5 (IC50: 12.9 nM) with secondary inhibition of ALK2 (IC50: 17.3 nM) and ALK4 . When designing experiments, researchers must account for off-target effects by including ALK isoform-specific controls (e.g., siRNA knockdown or selective inhibitors) and validate target engagement using phospho-Smad2/3 Western blotting .

Q. How do in vitro models validate this compound’s anti-metastatic properties?

Standard assays include:

  • Transwell invasion/migration assays (e.g., 4T1 breast cancer cells treated with 5 µM this compound for 72 hours) .
  • EMT marker analysis (E-cadherin upregulation, N-cadherin/SLUG suppression via qRT-PCR or immunofluorescence) .
  • TGF-β1-induced luciferase reporter assays (IC50: 12.1–16.5 nM) .

Q. What are the pharmacokinetic (PK) parameters critical for in vivo dosing?

Key PK characteristics from phase I trials:

Parameter100 mg dose200 mg dose
Tmax (h)1.3 ± 0.51.5 ± 1.0
t1/2 (h)3.5 ± 0.43.3 ± 1.3
AUC (ng·h/mL)6175.54251.8
Dosing schedules (e.g., 5 days on/2 days off) must align with these kinetics to maintain therapeutic plasma levels .

Advanced Research Questions

Q. How should researchers design combination studies with this compound and chemotherapy/radiotherapy?

  • Preclinical models : Co-treatment with paclitaxel (e.g., 10 nM) and this compound (2.5 mg/kg orally in mice) reduces lung metastasis by 60% in breast cancer models. Synergy arises from this compound’s suppression of chemotherapy-induced EMT and cancer stem cell (CSC) markers (e.g., Nanog, OCT4) .
  • Clinical trials : Use adaptive designs with biomarkers (e.g., TGF-β1 plasma levels, CD8+ T-cell activation) to monitor efficacy in ongoing trials (NCT03724851, NCT03143985) .

Q. What methodologies resolve contradictions in this compound’s IC50 values across studies?

Discrepancies (e.g., ALK5 IC50 of 12.9 nM vs. 13 nM ) may arise from assay conditions (e.g., ATP concentration, cell type). To address this:

  • Standardize assays using recombinant kinase domains and uniform ATP concentrations (e.g., 10 µM).
  • Cross-validate with cellular assays (e.g., Smad2/3 phosphorylation inhibition) .

Q. How can this compound’s impact on tumor microenvironments be quantified?

Advanced approaches include:

  • Multiplex IHC for immune cell infiltration (CD8+/PD-1+ T cells) in patient-derived xenografts .
  • Single-cell RNA sequencing to assess TGF-β pathway suppression in stromal and immune cells .
  • ROS stress assays (e.g., 4-HNE lipid peroxidation measurement) to link this compound’s antioxidant effects to metastasis inhibition .

Q. What PK/PD modeling strategies optimize this compound dosing in heterogeneous populations?

  • Use non-linear mixed-effects models (e.g., Monolix) incorporating covariates like renal/hepatic function.
  • Validate with LC-MRM mass spectrometry (linear range: 39–5000 ng/mL; LLOQ: 39 ng/mL) to ensure precise plasma concentration tracking .

Q. Data Interpretation and Translational Challenges

Q. How do conflicting results from this compound monotherapy vs. combination trials inform clinical translation?

While monotherapy shows limited apoptosis in desmoid tumors (NCT03802084), combining this compound with imatinib (400 mg/day) achieves synergistic growth arrest (p < 0.01) . Researchers must prioritize combination arms in trials for solid tumors with high TGF-β activity (e.g., pancreatic or colorectal cancers) .

Q. What biomarkers predict this compound resistance in TGF-β-driven cancers?

  • Primary resistance : High baseline SMAD7 expression or compensatory ALK1 activation.
  • Secondary resistance : Emergent mutations in ALK5 (e.g., G328R) detected via NGS .

Q. Ethical and Methodological Considerations

Q. How can researchers mitigate bias in this compound studies with industry partnerships?

  • Disclose funding sources (e.g., MedPacto Inc. in NCT02160106) .
  • Use independent data monitoring committees for phase III trials to ensure objective safety/efficacy reporting .

Properties

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCDSQATIJKQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010181
Record name Vactosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352608-82-2
Record name Vactosertib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vactosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vactosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VACTOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.